4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine
Description
4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a morpholine ring, an oxadiazole ring, and a naphthyridine ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-19(18-5-6-22-12-16(18)13-23-14)20-24-21(28-25-20)15-3-2-4-17(11-15)26-7-9-27-10-8-26/h2-4,11,13,22H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNGBDMMKROAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4=CC(=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play key roles in disease processes. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: This compound shares the naphthyridine core but lacks the oxadiazole and morpholine rings.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but differ in the other structural components
Uniqueness
4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
